molecular formula C13H12O3 B8708126 3,4-Dimethoxynaphthalene-1-carbaldehyde CAS No. 104202-54-2

3,4-Dimethoxynaphthalene-1-carbaldehyde

Cat. No.: B8708126
CAS No.: 104202-54-2
M. Wt: 216.23 g/mol
InChI Key: SSAGXZBZROBVPE-UHFFFAOYSA-N
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Description

3,4-Dimethoxynaphthalene-1-carbaldehyde is a substituted naphthalene derivative featuring a carbaldehyde group at position 1 and methoxy substituents at positions 3 and 4 of the naphthalene ring. Its properties can be inferred from structural analogs discussed below.

Properties

CAS No.

104202-54-2

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3,4-dimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-15-12-7-9(8-14)10-5-3-4-6-11(10)13(12)16-2/h3-8H,1-2H3

InChI Key

SSAGXZBZROBVPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dimethoxynaphthalene-1-carbaldehyde with related naphthalene derivatives and carbaldehyde-containing compounds, as derived from the evidence.

Structural Analogues

Compound Name (CAS/Reference) Substituents/Functional Groups Key Structural Differences Evidence Source
This compound 3,4-OCH₃; 1-CHO Baseline for comparison N/A
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 6-OCH₃; 2-CHO; partially saturated ring Reduced aromaticity due to hydrogenation
Naphthalene-1,4-dicarbaldehyde 1,4-di-CHO Dual aldehyde groups increase electrophilicity
(4-Methoxynaphthalen-1-yl)(1-pentylindol-3-yl)methanone 4-OCH₃; ketone; indole moiety Ketone instead of aldehyde; indole adds steric bulk
1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde Cl substituents; dihydronaphthalene Chlorine substituents (electron-withdrawing) alter reactivity

Reactivity and Functional Group Analysis

  • Electron-Donating vs. Withdrawing Groups :

    • The methoxy groups (OCH₃) in this compound are electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with chlorinated analogs (e.g., ), where electron-withdrawing Cl groups deactivate the ring.
    • The aldehyde group at position 1 is highly reactive, enabling condensation or nucleophilic addition reactions. This differs from ketone-containing analogs (e.g., ), where steric hindrance from substituents (e.g., indole) may reduce reactivity.
  • Aromaticity and Stability :

    • Fully aromatic naphthalene derivatives (e.g., ) exhibit greater stability compared to partially hydrogenated analogs (e.g., ), where reduced conjugation may increase susceptibility to oxidation.

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